![molecular formula C8H14ClN3 B12996749 2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine hydrochloride](/img/structure/B12996749.png)
2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine hydrochloride is a chemical compound belonging to the class of pyrazoloazepines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to an azepine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrazole derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including neuroprotection and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,3,4,5,6,7-hexahydropyrazolo[3,4-d]azepine hydrochloride
- 2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine
- 2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine sulfate
Uniqueness
2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine hydrochloride is unique due to its specific structural features and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H14ClN3 |
|---|---|
Molecular Weight |
187.67 g/mol |
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-11-6-7-2-4-9-5-3-8(7)10-11;/h6,9H,2-5H2,1H3;1H |
InChI Key |
SZSFEHJITHAOJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2CCNCCC2=N1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


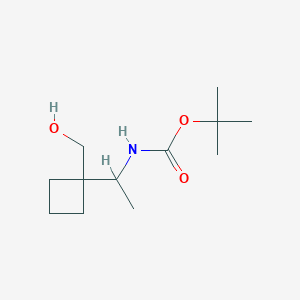
![2-(3-(Ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B12996674.png)
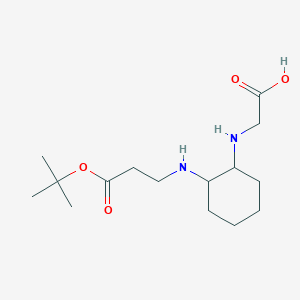
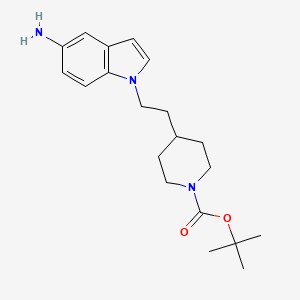
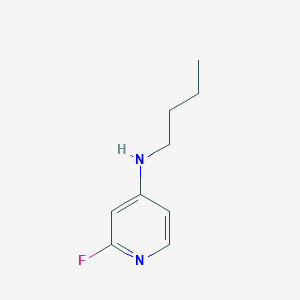

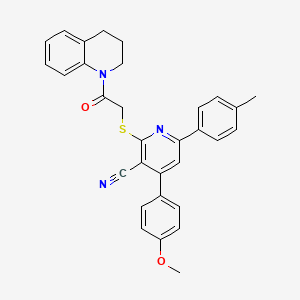
![5-Bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12996700.png)
![1-(m-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12996711.png)

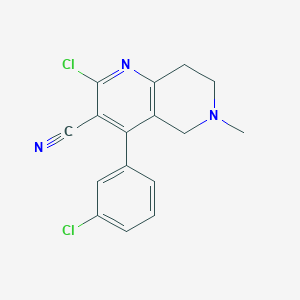


![[2,3'-Bipyridine]-6'-carbonitrile](/img/structure/B12996748.png)
